3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine
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Description
3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine is a chemical compound with the empirical formula C14H11N . It is a heterocyclic compound and is commonly known as iminostilbene . It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .
Synthesis Analysis
The synthesis of 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine involves several steps. It can be used as a starting material to prepare pharmacologically important dibenzoazepine-pyridazine derivatives . It can also be used to synthesize 3-chloro-1-(5H-dibenzo[b,f]azepine-5yl)propan-1-one, a key intermediate used to prepare aminophenol derivatives .Molecular Structure Analysis
The molecular structure of 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine consists of a seven-membered ring with a nitrogen atom . The IUPAC Standard InChI is InChI=1S/C14H13N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-8,15H,9-10H2 .Chemical Reactions Analysis
3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine can participate in various chemical reactions. For instance, it can be used as a hydrogenation and reduction agent in transition metal-catalyzed organic synthesis reactions, particularly in the hydrogenation reactions of carbonyl compounds and unsaturated compounds .Physical And Chemical Properties Analysis
3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine has a molecular weight of 195.2597 . It has excellent thermal stability with glass transition temperatures (Tg) up to 137 °C and decomposition temperatures up to 452 °C . It is soluble in ethyl acetate .Future Directions
3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine has potential applications in the field of organic light-emitting diodes (OLEDs). Novel host materials based on the 10,11-dihydro-5H-dibenzo[b,f]azepine motif have been designed and synthesized, demonstrating a promising design strategy for host materials to obtain highly efficient green and red OLEDs .
properties
IUPAC Name |
2-methoxy-6,11-dihydro-5H-benzo[b][1]benzazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-17-13-9-8-12-7-6-11-4-2-3-5-14(11)16-15(12)10-13/h2-5,8-10,16H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGUWTQTKHFOSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC3=CC=CC=C3N2)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442785 |
Source
|
Record name | 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine | |
CAS RN |
26945-63-1 |
Source
|
Record name | 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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